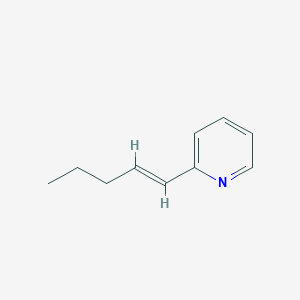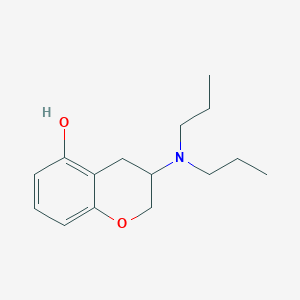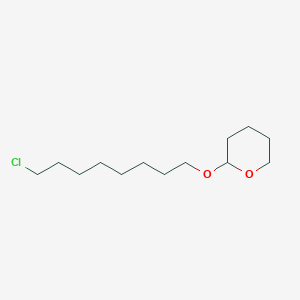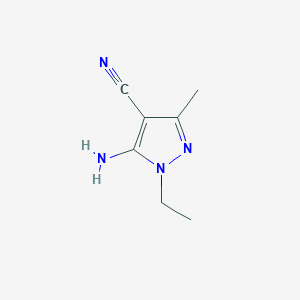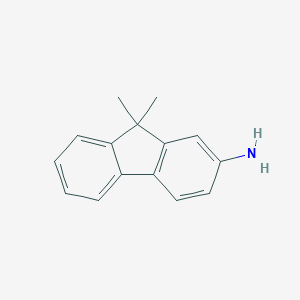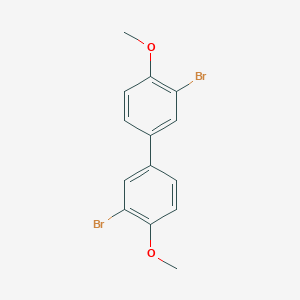
Diethyl 2-((4-bromophenylamino)methylene)malonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related derivatives, such as diethyl 2-((4-nitroanilino)methylene)malonate, can be performed through a nucleophilic vinyl substitution (SNV) reaction. Valle et al. (2018) demonstrated a rapid and convenient method for synthesizing this derivative at room temperature, suggesting a pathway that might be adaptable for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This method involves reacting equimolar amounts of 4-nitroaniline and diethylethoxymethylene malonate in alcoholic KOH, indicating potential routes for synthesizing the compound of interest under mild conditions (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Molecular Structure Analysis
Analysis of similar compounds, like diethyl 2-(4-methylbenzylidene)malonate, through X-ray diffraction has provided insights into their crystal and molecular structures. For instance, Achutha et al. (2016) characterized the structure of diethyl 2-(4-methylbenzylidene)malonate, revealing its crystallization in the monoclinic system and highlighting the potential structural characteristics of Diethyl 2-((4-bromophenylamino)methylene)malonate (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).
Wissenschaftliche Forschungsanwendungen
1. Energy-Efficient, High-Performance Sustainable Adhesive Systems
- Summary of Application : Diethyl 2-((4-bromophenylamino)methylene)malonate, a type of methylene malonate, is used in the development of energy-efficient, high-performance sustainable adhesive systems. These adhesives are monomer-based and 100 percent reactive .
- Methods of Application : The adhesive systems are rapidly polymerizing, eliminating the need for energy input and solvent use. This allows for the production of products at a potentially faster rate .
- Results or Outcomes : The adhesive systems demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems. They offer improved sustained strength and durability, and increased toughness without compromising the ultimate mechanical performance .
2. Antifungal Agents against Fusarium oxysporum
- Summary of Application : Diethyl 2-((4-bromophenylamino)methylene)malonate has been found to have antifungal activity against Fusarium oxysporum, a devastating plant pathogen .
- Methods of Application : The compound was prepared through a single-step procedure, the first step of the Gould-Jacobs reaction .
- Results or Outcomes : The antifungal outcome was promising, with IC50 values ranging from 0.013 µM to 35 µM. The active compounds showed differences in antifungal activity, constituting the basis of further studies to expand the chemical space and look for improved antifungal activity .
Eigenschaften
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((4-bromophenylamino)methylene)malonate | |
CAS RN |
5185-36-4 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

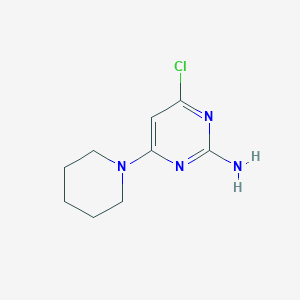

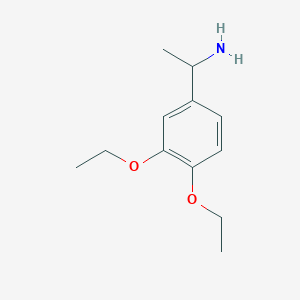
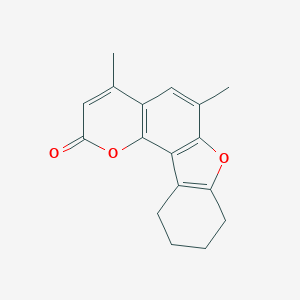
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
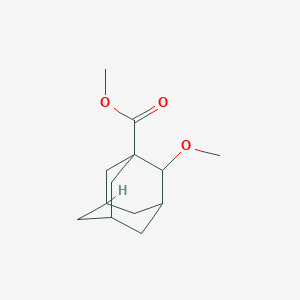
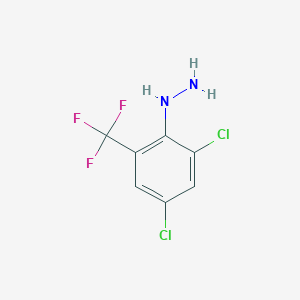
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
